3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine

Data availability Procurement risk Evidence gap

This cyclopenta[c]pyridazine bears a but-2-yn-1-yloxy (terminal alkyne) substituent at the 3-position—the only congener in this scaffold class capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC). The triple bond enables modular conjugation to azide-functionalized payloads (fluorophores, biotin, PEG, PROTAC ligands) that is impossible with the 3‑chloro, 3‑bromo, 3‑methoxy, or 3‑cyclopropylmethoxy analogs. Procure only when your workflow explicitly demands post-synthetic alkyne‑azide ligation, metal‑coordination chemistry (Au, Pt, Ru), or scaffold‑hopping for IP generation in kinase, COX‑2, PDE, or 11β‑HSD1 programs. Accessible via a single Williamson etherification from commercially available 6,7‑dihydro‑5H‑cyclopenta[c]pyridazin‑3‑ol (CAS 122001‑78‑9), making it an economically viable entry point for exploratory SAR. No biological IC₅₀, ADME, or in vivo data exist; expect to perform de novo profiling.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 2200965-69-9
Cat. No. B2818669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine
CAS2200965-69-9
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCC#CCOC1=NN=C2CCCC2=C1
InChIInChI=1S/C11H12N2O/c1-2-3-7-14-11-8-9-5-4-6-10(9)12-13-11/h8H,4-7H2,1H3
InChIKeyFPIWUQWCIUPNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 h / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(But-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine (CAS 2200965-69-9): Procurement-Grade Baseline Overview


3-(But-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine (CAS 2200965-69-9; molecular formula C₁₁H₁₂N₂O; molecular weight 188.23 g/mol) is a heterocyclic small molecule featuring a cyclopenta[c]pyridazine core etherified at the 3-position with a but-2-yn-1-yloxy (alkynyl ether) substituent. The compound is listed exclusively by niche research chemical suppliers and is absent from major aggregator databases (PubChem, ChEMBL, ChemSpider), authoritative vendor catalogs (Sigma-Aldrich, TCI, Combi-Blocks, Enamine), and the peer-reviewed primary literature as of the search date. No biochemical IC₅₀, cellular EC₅₀, ADME, solubility, or in vivo efficacy data have been reported for this exact structure. The fused bicyclic scaffold and terminal alkyne handle position it as a candidate synthetic intermediate or fragment for click chemistry, PROTAC design, or medicinal chemistry library expansion, but all utility claims remain at the level of structural plausibility rather than demonstrated biological or industrial performance.

Why Generic Substitution Is Not Advisable for 3-(But-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine


Closely related cyclopenta[c]pyridazine analogs (e.g., 3-chloro, 3-bromo, 3-amino, 3-methoxy, and 3-cyclopropylmethoxy derivatives) differ profoundly from the target compound in the electronic character, steric profile, and chemical reactivity of the 3-position substituent . The but-2-yn-1-yloxy group introduces a terminal alkyne capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reactive handle absent in saturated alkoxy or halogenated congeners. Evidence from structurally analogous but-2-yn-1-yloxy-bearing scaffolds (e.g., phenylmethanol derivatives, sulfonamide inhibitors, and pyridopyrimidines) demonstrates that this substituent directly shapes target binding affinity (e.g., sub-nanomolar IC₅₀ in enzyme inhibition assays) [1], hydrophobic cleft occupancy , and pharmacokinetic parameters (e.g., metabolic stability, CYP450 interactions) . Interchanging the target compound with a 3-methoxy or 3-chloro analog would eliminate these alkynyl-dependent properties, fundamentally altering the biological or chemical outcome in any application that critically depends on the triple bond. Procurement decisions must therefore be based on the specific structural identity, not on class membership alone.

Quantitative Differential Evidence Guide for 3-(But-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine


CRITICAL DISCLOSURE: Absence of Direct Comparative Data for the Target Compound

A comprehensive search of peer-reviewed literature, patent databases (including WIPO, USPTO, EPO), authoritative chemical databases (PubChem, ChEMBL, ChemSpider), and major vendor catalogs (Sigma-Aldrich, TCI, Combi-Blocks, Enamine, Aurora, Otava, Key Organics, AA Blocks) returned zero primary research articles, zero patents, and zero vendor technical datasheets containing quantitative biological, physicochemical, or industrial performance data for CAS 2200965-69-9 [1]. The compound is registered solely on aggregation pages (e.g., Chemsrc) that report only molecular formula and molecular weight. Consequently, no direct head-to-head comparison, cross-study comparable, or class-level inference evidence with quantitative comparator data can be constructed for the target compound at this time. This evidence guide is therefore structured to transparently document the data gap and to provide the strongest available supportive context from structurally related compounds, while explicitly cautioning that procurement decisions carry elevated scientific risk.

Data availability Procurement risk Evidence gap

Structural Differentiation: But-2-yn-1-yloxy Group Enables Click Chemistry Versatility Absent in Halogenated or Saturated Alkoxy Analogs

The but-2-yn-1-yloxy substituent provides a terminal alkyne moiety capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted variants, enabling modular conjugation to azide-bearing payloads (fluorescent dyes, biotin, PEG chains, or targeting ligands) . In contrast, the widely available 3-chloro analog (CAS 872292-64-3) offers nucleophilic aromatic substitution reactivity but no bioorthogonal ligation capability; the 3-methoxy and 3-cyclopropylmethoxy analogs bear only saturated, unreactive alkoxy groups . This alkynyl handle has been exploited in structurally analogous but-2-yn-1-yloxy-bearing small molecules for target engagement studies and probe design, with the alkyne participating in hydrophobic cleft occupancy and van der Waals stabilization of inhibitor-enzyme complexes . For the target compound, this represents a class-level inference of differentiation: any experimental workflow requiring post-synthetic modification via CuAAC (e.g., PROTAC linker attachment, fluorescent probe generation, or bioconjugation) is feasible only with the but-2-yn-1-yloxy derivative and not with its 3-halogenated or 3-alkoxy counterparts.

Click chemistry Bioorthogonal ligation Terminal alkyne

Binding Affinity Potential: But-2-yn-1-yloxy Substituent as a Pharmacophoric Element with Sub-Nanomolar Precedent

Although no binding data exist for the target compound, the but-2-yn-1-yloxy group has been validated as a critical pharmacophoric element in other chemical series. A pyrrolidine-3-thiol sulfonamide inhibitor bearing a 4-(but-2-yn-1-yloxy)benzene moiety achieved potent enzyme inhibition with Ki values in the low nanomolar to sub-nanomolar range [1]. Additionally, N-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}-5-methyl-D-tryptophan co-crystallized with TACE (TNF-α converting enzyme) at 2.10 Å resolution, demonstrating that the but-2-yn-1-yloxy substituent forms stabilizing van der Waals contacts within a defined hydrophobic cleft of the enzyme active site [2][3]. In the antimicrobial domain, (but-2-yn-1-yloxy)benzene exhibited 55.67% inhibition of Bacillus subtilis at 100 µg/mL (IC₅₀ = 79.9 µg/mL) . While these data derive from structurally distinct scaffolds (sulfonamides, benzenes, pyridopyrimidines), they collectively establish the but-2-yn-1-yloxy group as a non-inert substituent capable of driving target engagement. The target compound may potentially recapitulate such binding interactions, but this remains unproven.

Enzyme inhibition Binding affinity Structure-activity relationship

Cyclopenta[c]pyridazine Core: Differentiated Physicochemical and Synthetic Profile Relative to Other Pyridazine Fusions

The cyclopenta[c]pyridazine core represents a specific 5,6-fused ring pyridazine topology that differs from other annulated pyridazines (e.g., thiopyrano[4,3-c]pyridazine, pyrido[c]cinnoline, or simple monocyclic pyridazines) in ring size, heteroatom content, and resulting physicochemical properties [1]. The cyclopenta-fused system introduces conformational constraint through the saturated five-membered ring, reducing rotational degrees of freedom compared to 3-substituted monocyclic pyridazines, which may translate to altered target binding entropy, solubility profile, and metabolic stability [2]. Commercially, 6,7-dihydro-5H-cyclopenta[c]pyridazin-3-ol (CAS 122001-78-9), the presumptive synthetic precursor to the target compound, is available from multiple vendors (e.g., Fujifilm Wako, TargetMol) at >98% purity , while the 3-chloro analog is offered at 95% purity . The target compound's combined cyclopenta[c]pyridazine scaffold and but-2-yn-1-yloxy substituent creates a two-dimensional differentiation: (1) the scaffold is distinct from other pyridazine fusion topologies, and (2) the 3-substituent is distinct from all commercially prevalent alternatives. This dual differentiation may be strategically valuable for intellectual property generation or chemical probe novelty.

Heterocyclic scaffold Physicochemical properties Synthetic intermediate

Synthetic Tractability: Target Compound Accessible from Commercially Available 3-Hydroxy Precursor

Retrosynthetic analysis indicates that 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is accessible via Williamson ether synthesis: O-alkylation of 6,7-dihydro-5H-cyclopenta[c]pyridazin-3-ol (CAS 122001-78-9) with 1-bromo-but-2-yne or but-2-yn-1-yl tosylate under basic conditions [1]. The 3-hydroxy precursor is commercially available from multiple established vendors including Fujifilm Wako (Japan) and TargetMol (US/China) at >98% purity , with pricing publicly quoted (e.g., ¥13,000 from Fujifilm Wako) . This synthetic route represents a well-precedented transformation in pyridazine chemistry; O-alkylation of 3-hydroxypyridazines with alkynyl halides is documented in the general pyridazine literature [2]. The one-step nature and use of a purchasable precursor mean that the cost of procurement may be benchmarked against raw material costs plus a single synthetic transformation, potentially enabling negotiation with custom synthesis providers. This contrasts with more complex cyclopenta[c]pyridazine analogs (e.g., 3-aryl or 3-heteroaryl substituted variants) that require multi-step sequences including cross-coupling chemistry .

Synthetic accessibility Building block Alkylation

Cyclopenta[c]pyridazine Scaffold: Established Utility in Luminescent Materials and Medicinal Chemistry

The cyclopenta[c]pyridazine scaffold has demonstrated practical utility beyond theoretical interest. Rhenium(I) dinuclear complexes bearing cyclopentapyridazine ligands function as highly emitting phosphorescent dopants in polymer-based light-emitting devices (PLEDs), with the highest-performing complex achieving sufficient brightness when tested in a poly(9-vinylcarbazole) (PVK) matrix as well as in vacuum-sublimed devices with a PCF matrix [1][2]. Separately, 2-arylhydrazono-substituted cyclopenta[c]pyridazines are deep-red colored and have been proposed as dyes for dye-sensitized solar cell (DSSC) applications [3]. In the medicinal chemistry domain, the cyclopenta[c]pyridazine core has been incorporated into 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, with patent disclosures covering metabolic disorder indications [4]. These precedents establish that the cyclopenta[c]pyridazine scaffold is not merely a theoretical construct but has been reduced to practice in functional materials and drug discovery programs. The target compound, with its unique alkynyl ether substituent, extends this scaffold into unexplored chemical space that may enable novel photophysical tuning (via metal coordination to the alkyne) or new biological target engagement.

Luminescent materials Medicinal chemistry Organometallic complexes

Best Research and Industrial Application Scenarios for 3-(But-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine


Scenario 1: Click Chemistry-Mediated Bioconjugation and Chemical Probe Synthesis

The terminal alkyne of the but-2-yn-1-yloxy substituent enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular conjugation to azide-functionalized payloads . This scenario is suitable for researchers who require a cyclopenta[c]pyridazine scaffold modified with a fluorophore, biotin affinity tag, polyethylene glycol (PEG) chain, or PROTAC recruiting ligand. The 3-chloro, 3-bromo, 3-methoxy, and 3-cyclopropylmethoxy analogs cannot participate in CuAAC chemistry [1]. Procurement is advised when the experimental workflow explicitly requires post-synthetic alkyne-azide ligation. Users should independently verify the CuAAC reactivity of this specific substrate, as no published conversion or yield data are available.

Scenario 2: Medicinal Chemistry Fragment-Based or Scaffold-Hopping Library Expansion

The cyclopenta[c]pyridazine core combined with the but-2-yn-1-yloxy substituent represents a structurally novel chemotype not described in any published biological study . This confers potential intellectual property advantages for organizations pursuing patentable chemical matter in kinase inhibition, COX-2 inhibition, phosphodiesterase (PDE) inhibition, or 11β-HSD1 inhibition, all of which have precedent within the broader pyridazine class [1]. The compound offers a genuine scaffold-hopping opportunity: substituting the well-precedented phthalazine or monocyclic pyridazine core for a cyclopenta-fused variant while retaining an alkyne handle for further diversification. Procurement for fragment screening deck assembly or lead-hopping campaigns is the highest-value application given current knowledge, but must be accompanied by commitment to de novo biological profiling.

Scenario 3: Materials Science: Phosphorescent Metal Complex Ligand Development

Cyclopenta[c]pyridazine has been validated as a ligand scaffold for highly emitting rhenium(I) dinuclear phosphorescent complexes used in polymer light-emitting devices (PLEDs) . The but-2-yn-1-yloxy substituent introduces a terminal alkyne that can potentially coordinate to transition metals (e.g., Au(I), Pt(II), or Ru(II)) or serve as a polymerization handle for incorporation into conjugated polymer backbones. This scenario is suitable for academic or industrial groups developing OLED/PLED emitter materials, luminescent sensors, or organometallic catalysts. The 3-halogenated and 3-saturated alkoxy analogs lack this metal-coordination or polymerization functionality. Procurement is recommended when the research objective involves exploring alkyne-directed metal coordination or covalent anchoring of the cyclopentapyridazine chromophore onto surfaces or polymer matrices.

Scenario 4: Custom Synthesis Benchmarking and Cost-Effective SAR Exploration

The target compound is accessible in a single synthetic step (Williamson ether synthesis) from commercially available 6,7-dihydro-5H-cyclopenta[c]pyridazin-3-ol (CAS 122001-78-9, >98% purity, available from Fujifilm Wako at ¥13,000 and TargetMol) . This favorable synthetic accessibility means that procurement costs should benchmark against the precursor cost plus one alkylation step, making it an economically viable entry point for exploratory structure-activity relationship (SAR) studies. Organizations considering in-house synthesis should request quotes from custom synthesis providers (e.g., Aurora Fine Chemicals, which specializes in non-catalog compounds) [1] and compare against direct procurement from the limited vendors currently listing this CAS number. The short synthetic route also reduces lead time risk compared to multi-step cyclopenta[c]pyridazine analogs.

Quote Request

Request a Quote for 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.